

Comparative analysis of lignite and bituminous coal combustion

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest	
Compound Name:	LIGNITE
Cat. No.:	B1179625
Get Quote	

A Comparative Analysis of the Combustion of Lignite and Bituminous Coal

This guide provides a detailed comparison of the combustion performance of **lignite** and bituminous coal, supported by experimental data. It is intended for researchers, scientists, and professionals in drug development who may utilize carbon-based materials. The following sections present a comprehensive analysis of their chemical compositions, combustion characteristics, and the standard experimental protocols used for their evaluation.

Overview of Lignite and Bituminous Coal

Coal is a combustible sedimentary rock, classified into ranks based on its carbon content and calorific value. **Lignite** and bituminous coal represent two different stages in the coalification process.

- **Lignite**, often called brown coal, is the lowest rank of coal.^[1] It is a relatively young coal that has not been subjected to intense heat and pressure.^[2] Consequently, it has a high moisture content (up to 45%), a crumbly texture, and a lower carbon content, ranging from 25% to 35%.^{[2][3][4]}
- Bituminous coal is a medium-rank coal, appearing black, dense, and shiny.^{[1][5]} It is older and has been exposed to greater heat and pressure than **lignite**, resulting in a lower moisture content (less than 20%) and a higher carbon content, typically between 45% and 86%.^{[3][4]} Bituminous coal is the most common type of coal and is widely used for electricity generation and steel production.^[4]

Data Presentation: Proximate and Ultimate Analysis

The composition of coal is primarily determined through proximate and ultimate analyses.

Proximate analysis determines the moisture, volatile matter, ash, and fixed carbon content, while ultimate analysis identifies the elemental composition.

Table 1: Proximate Analysis of Lignite and Bituminous Coal (% by weight)

Parameter	Lignite	Bituminous Coal
Moisture Content	20 - 45% [3] [6]	< 20% [3]
Volatile Matter	25 - 50% [7] [8]	20 - 40% [7]
Ash Content	6 - 20% [9]	3 - 12% [10]
Fixed Carbon	25 - 40% [8]	40 - 60% [8]

Table 2: Ultimate Analysis of Lignite and Bituminous Coal (% by weight)

Element	Lignite	Bituminous Coal
Carbon	60 - 75% [11]	75 - 90% [11]
Hydrogen	5.8 - 6.5% [11]	4.0 - 5.8% [11]
Oxygen	22 - 26% [11]	7 - 15% [11]
Nitrogen	~1%	~1 - 2% [11]
Sulfur	< 1 - 3% [3]	< 1 - 5%

Combustion Characteristics

The differences in chemical composition between **lignite** and bituminous coal directly impact their behavior during combustion.

Table 3: Combustion Characteristics of Lignite and Bituminous Coal

Parameter	Lignite	Bituminous Coal
Gross Calorific Value	< 17.4 MJ/kg (4,165 kcal/kg) [12]	> 23.9 MJ/kg (5,700 kcal/kg) [12]
Ignition Temperature	Lower[7]	Higher (~570 °C)[7]
Coking Tendency	Almost none[7]	Tends to coke at high temperatures[7]
Slagging Tendency	Higher due to mineral content[7]	Lower
SO ₂ Emissions	Dependent on sulfur content; weak dependence on combustion atmosphere[13]	Dependent on sulfur content; strong dependence on combustion atmosphere[13]
NO _x Emissions	Lower[14]	Higher[15]
Particulate Matter (PM)	Higher ash content leads to more fly ash[16]	Lower

Experimental Protocols

The data presented above is obtained through standardized experimental procedures.

Proximate Analysis

Proximate analysis separates the components of coal into four categories: moisture, volatile matter, ash, and fixed carbon.[10]

- **Moisture Content:** A sample of powdered coal is heated in an oven at a temperature of 108 ± 2 °C.[8] The sample is weighed before and after heating, and the loss in weight is reported as the moisture content.[17]
- **Volatile Matter:** The dried coal sample is then heated in a covered crucible at 900 ± 15 °C in a muffle furnace.[8] The resulting weight loss is attributed to volatile matter.[17]

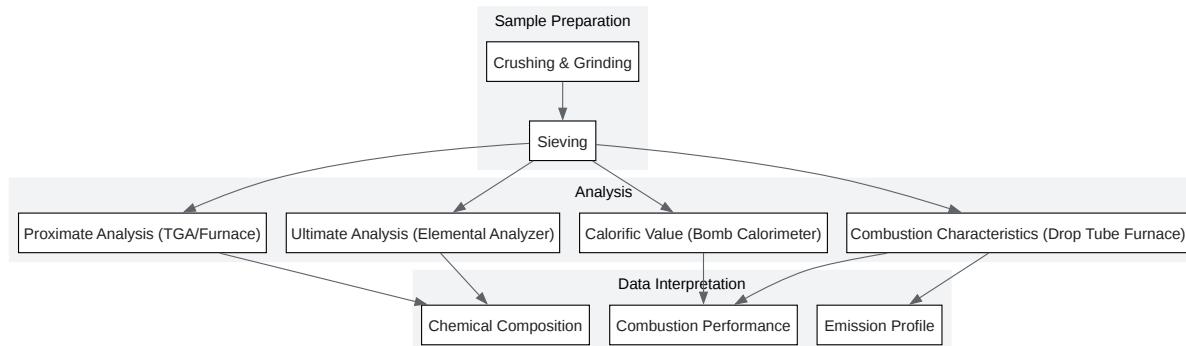
- **Ash Content:** The remaining sample is heated in an uncovered crucible at a temperature between 700-750 °C until all combustible material has been burned.[17] The residue is weighed and reported as the ash content.
- **Fixed Carbon:** The fixed carbon content is not determined directly but is calculated by subtracting the percentages of moisture, volatile matter, and ash from 100%. [17]

A Thermogravimetric Analyzer (TGA) can also be used for a rapid proximate analysis by measuring weight changes as the sample is heated under controlled atmospheric conditions.

Ultimate Analysis

Ultimate, or elemental, analysis determines the weight percentage of carbon, hydrogen, nitrogen, sulfur, and oxygen in the coal.[11] This is typically performed using an elemental analyzer.

Calorific Value Determination


The heating value of coal is determined using a bomb calorimeter. A weighed sample of coal is burned in a high-pressure oxygen environment within a sealed container (the "bomb"). The heat released by the combustion is absorbed by a surrounding water jacket, and the resulting temperature rise is measured to calculate the calorific value.

Combustion Analysis in a Drop Tube Furnace

A drop tube furnace (DTF) is used to study the combustion characteristics of pulverized fuel under conditions that simulate those in a large-scale boiler.[18] A small amount of coal is dropped through a high-temperature tube with a controlled flow of gas (e.g., air or an O₂/CO₂ mixture).[15][19] Parameters such as ignition time, burnout rate, and emissions can be measured.

Visualizations

Experimental Workflow for Coal Analysis

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. jayganeshminerals.com [jayganeshminerals.com]
- 2. 1.1. Coal & Biomass - Coal Ranks | netl.doe.gov [netl.doe.gov]
- 3. Different types or ranks of coal compared | Stovesonline [stovesonline.co.uk]
- 4. Coal explained - U.S. Energy Information Administration (EIA) [\[eia.gov\]](http://eia.gov)
- 5. Bituminous Coal, Kentucky Geological Survey, University of Kentucky [\[uky.edu\]](http://uky.edu)
- 6. epa.gov [epa.gov]
- 7. researchgate.net [researchgate.net]
- 8. opexworks.com [opexworks.com]
- 9. Surface Properties and Pore Structure of Anthracite, Bituminous Coal and Lignite [\[mdpi.com\]](http://mdpi.com)
- 10. eprints.tiu.edu.iq [eprints.tiu.edu.iq]
- 11. ijeas.org [ijeas.org]
- 12. Untitled Document [\[unstats.un.org\]](http://unstats.un.org)
- 13. tandfonline.com [tandfonline.com]
- 14. Experimental study on lignite and bituminous coal co-combustion in a bituminous coal fired 350 MW unit boiler [\[epjournal.csee.org.cn\]](http://epjournal.csee.org.cn)
- 15. thermalscience.rs [thermalscience.rs]
- 16. mdpi.com [mdpi.com]
- 17. analysis of coal,proximate analysis of coal | PPTX [\[slideshare.net\]](http://slideshare.net)
- 18. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- 19. saimm.co.za [saimm.co.za]
- To cite this document: BenchChem. [Comparative analysis of lignite and bituminous coal combustion]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1179625#comparative-analysis-of-lignite-and-bituminous-coal-combustion\]](https://www.benchchem.com/product/b1179625#comparative-analysis-of-lignite-and-bituminous-coal-combustion)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com